alpha-Curcumene

Beschreibung

Significance of Sesquiterpenes in Natural Product ChemistrySesquiterpenes constitute a significant class of organic compounds within natural product chemistry, characterized by their composition of three isoprene units, resulting in a 15-carbon atom framework (C₁₅H₂₂).fiveable.meThey belong to the broader family of terpenoids, a diverse group of natural products found across various plants and some animal species.fiveable.meThe biosynthesis of sesquiterpenes initiates with the condensation of three isoprene units, a process catalyzed by the enzyme sesquiterpene synthase.fiveable.meThis enzymatic action facilitates complex cyclization and rearrangement reactions, leading to the wide array of cyclic and acyclic sesquiterpene structures observed in nature.fiveable.me

The importance of sesquiterpenes extends beyond their structural diversity; they exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. fiveable.menih.govnih.gov This makes them valuable subjects for investigation in the development of potential therapeutic agents. nih.govnih.gov Furthermore, sesquiterpenes play crucial ecological roles, such as serving as plant defense compounds against herbivores or acting as attractants for pollinators, underscoring their diverse functional contributions in natural systems. fiveable.me The ongoing exploration of sesquiterpenes highlights their enduring relevance as a source of novel chemical entities for drug discovery. nih.govnih.gov

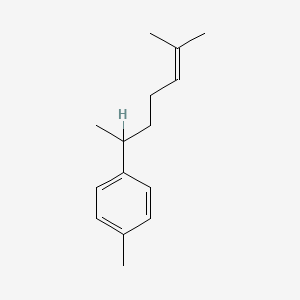

Overview of Alpha-Curcumene's Role in Chemical Biology Researchthis compound, also known as ar-curcumene, is a specific sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₂.smolecule.comuni.lunih.govIt is structurally characterized as a 2-methyl-2-heptene derivative where a p-tolyl group substitutes one hydrogen at position six.smolecule.comThis compound is naturally occurring and is a constituent of various essential oils, notably found in turmeric (Curcuma longa) and ginger, contributing to their distinctive aromas.smolecule.comencyclopedia.pubekb.egIt is also identified in plants such as Juniperus drupacea, Hedychium spicatum, and Aloysia gratissima.smolecule.com

In chemical biology research, this compound has garnered attention due to its diverse potential biological activities. Studies are exploring its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. smolecule.comekb.egresearchgate.nettandfonline.com Its unique chemical structure is believed to contribute to these observed activities, primarily through mechanisms such as the induction of apoptosis in cancer cells, modulation of inflammatory pathways, and its antioxidant capabilities. The investigation into this compound's interactions with various molecular targets and pathways positions it as a compound of interest for understanding natural product bioactivity.

Eigenschaften

IUPAC Name |

1-methyl-4-(6-methylhept-5-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYXUZSZMNBRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862351 | |

| Record name | alpha-Cucurmene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-30-4 | |

| Record name | Curcumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Curcumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Cucurmene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | curcumene, alpha | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CURCUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S24T013WOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Detailed Research Findings on Alpha-curcumene

Cytotoxic and Anticancer PropertiesResearch has demonstrated the cytotoxic potential of this compound, particularly against cancer cell lines. Studies on human cervical cancer cells (SiHa cells) revealed that this compound treatment led to significant cell death through apoptosis.benchchem.comkoreamed.orgA concentration-dependent inhibition of cell viability was observed, with reductions exceeding 73% at concentrations of 400 µM after 48 hours of incubation.benchchem.comkoreamed.orgThe mechanism of action involved the activation of caspase-3 and the release of cytochrome c from mitochondria, indicating that this compound induces apoptosis via a mitochondrial pathway.benchchem.comkoreamed.orgSpecifically, caspase-3 activity increased by up to 3.4-fold with higher concentrations of this compound.benchchem.com

Table 1: Effect of this compound on SiHa Cell Viability and Caspase-3 Activation

| Concentration (µM) | Cell Viability (%) (after 48h) | Caspase-3 Activation (fold increase) |

| 200 | > 50 | 2.0 |

| 300 | 36.2 | 2.9 |

| 400 | 26.4 | 3.4 |

Beyond direct cytotoxicity, this compound has also shown anti-migratory and anti-invasive properties in cancer cells. Research indicated that it significantly suppressed the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell metastasis. researchgate.net This suppression was linked to reduced migration and invasion capabilities of MDA-MB-231 breast cancer cells. researchgate.net

Antimicrobial Activitythis compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against various bacteria and fungi.smolecule.comresearchgate.netbenchchem.comresearchgate.netStudies reported significant antimicrobial activity against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating potent effects.researchgate.netbenchchem.comresearchgate.netThe compound was particularly effective against Escherichia coli, Staphylococcus aureus, and several fungal strains, including Saccharomyces cerevisiae.researchgate.netbenchchem.comresearchgate.net

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Pathogen | MIC (µg/mL) | MIC (mg/mL) researchgate.net |

| Escherichia coli | 32 | - |

| Staphylococcus aureus | 16 | - |

| Candida albicans | 64 | - |

| Saccharomyces cerevisiae | - | 0.8 |

Further investigations have explored the synergistic effects of this compound when combined with conventional antibiotics. For instance, studies have shown synergism between this compound and imipenem against clinical isolates of Enterobacter cloacae, suggesting that this compound can enhance antibiotic efficiency. researchgate.net

Biosynthetic Pathways and Enzymology of Alpha-curcumene

Precursor Utilization and Isoprenoid Pathway Intermediates

All sesquiterpenes, including alpha-curcumene, are derived from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP) wikipedia.orgthegoodscentscompany.comfishersci.ca. FPP is a key intermediate in the isoprenoid pathway, which is responsible for the synthesis of a vast array of natural products. The initial step in sesquiterpene biosynthesis involves the ionization of FPP, leading to the formation of a highly reactive allylic carbocation fishersci.ca. This carbocation then undergoes a series of intramolecular attacks and rearrangements to form the diverse sesquiterpene skeletons. Another important intermediate that can be formed from FPP is nerolidyl diphosphate (NDP), which can also serve as a substrate for certain terpene synthases wikipedia.org.

Role of Terpene Synthases in this compound Formation

Terpene synthases (TPSs), also known as terpene cyclases, are the pivotal enzymes that catalyze the cyclization of acyclic prenyl diphosphate precursors into a multitude of cyclic and acyclic carbon skeletons thegoodscentscompany.comnih.gov. These enzymes are responsible for the immense structural diversity observed in terpenoids. While specific this compound synthases have been characterized, some terpene synthases exhibit promiscuity, producing this compound as one of several products. For instance, a sesquiterpene synthase from Polygonum minus has been identified to produce this compound among 24 different sesquiterpenes wikimedia.org. Similarly, tobacco 5-epi-aristolochene synthase (TEAS) can catalyze the cyclization of (2Z,6E)-farnesyl diphosphate to yield bisabolyl-derived sesquiterpenes, including beta-curcumene citeab.com. Furthermore, a tetraprenyl-β-curcumene cyclase has been identified in Bacillus megaterium, highlighting the enzymatic machinery involved in the formation of larger curcumene derivatives nih.gov.

Enzymatic Mechanisms and Stereochemical Control in Sesquiterpene Synthesis

The enzymatic synthesis of sesquiterpenes proceeds through a carbocationic reaction mechanism. This mechanism typically involves three main stages: (1) the generation of a carbocation through the ionization of the diphosphate moiety of FPP, (2) subsequent hydride shifts and carbocation rearrangements, and (3) the neutralization of the final carbocation by deprotonation or capture of a nucleophile thegoodscentscompany.com.

Stereochemical control is a critical aspect of terpene synthase activity, dictating the precise three-dimensional structure of the resulting sesquiterpene. The conformation of the bisabolyl cation, a common intermediate in the biosynthesis of many sesquiterpenes including curcumenes, within the enzyme's active site is a primary determinant of the final product's structure and relative stereochemistry fishersci.camdpi.com. Enzymes like Amorpha-4,11-diene synthase (ADS), while primarily producing amorpha-4,11-diene, demonstrate how active site plasticity can influence the cyclization pathway and potentially lead to related structures wikipedia.org.

Theoretical and Computational Studies on Cyclization Mechanisms

Theoretical and computational studies, particularly those employing quantum chemical calculations such as Density Functional Theory (DFT), have provided invaluable insights into the intricate cyclization mechanisms catalyzed by terpene synthases fishersci.caciteab.commdpi.comwikiwand.comfishersci.cauni.lu. These studies help to elucidate the energetic landscape of various carbocation intermediates and transition states along the reaction pathway fishersci.camdpi.com.

Computational analyses have revealed concerted, highly asynchronous cyclization pathways, demonstrating how a single enzyme active site can efficiently template both cisoid and transoid cyclization routes citeab.comwikiwand.com. The gas phase is often considered a suitable reference environment for studying terpene synthase mechanisms, as it allows for the investigation of the inherent chemical reactivity without the complexities of the solvent environment fishersci.ca. These studies are crucial for understanding how enzyme active site conformation dictates product outcomes and stereochemistry, and for predicting the functions and specificity of terpene synthases mdpi.comuni.lu.

Heterologous Production Systems for Biosynthesis Research

Heterologous production systems, primarily utilizing microorganisms such as Escherichia coli and Saccharomyces cerevisiae (yeast), have become powerful tools for studying and producing terpenes, including sesquiterpenes like this compound researchgate.netwikipedia.org. Metabolic engineering in these hosts involves the introduction of genes encoding the necessary terpene precursors and terpene synthases from plants or other organisms wikipedia.org.

While significant research has focused on the heterologous production of other polyketides and curcuminoids in E. coli and S. cerevisiae guidetopharmacology.orgthegoodscentscompany.comru.ac.za, these systems offer a versatile platform for investigating the biosynthesis of specific sesquiterpenes. The ability to express and characterize terpene synthase genes in these well-understood microbial systems allows researchers to dissect complex biosynthetic pathways, identify key enzymes, and potentially engineer strains for enhanced production of desired compounds for research purposes wikipedia.orgguidetopharmacology.org.

Advanced Isolation and Purification Methodologies for Research Applications

Modern Chromatographic Techniques for High Purity Alpha-Curcumene Isolation

Modern chromatographic techniques are indispensable for isolating high-purity this compound from natural sources, such as Curcuma longa (turmeric) rhizomes. These techniques leverage differential partitioning between stationary and mobile phases to separate compounds based on their physicochemical properties.

Gas Chromatography (GC): GC is a primary technique for the separation of volatile compounds like this compound, which is a key component in essential oils. Coupled with Mass Spectrometry (GC-MS), it allows for both separation and identification of this compound within complex mixtures thegoodscentscompany.comumsha.ac.iriipseries.orgmdpi.com. For instance, GC-MS profiles of turmeric oil show this compound alongside other sesquiterpenes such as alpha-turmerone, beta-turmerone, ar-turmerone, and zingiberene umsha.ac.ir.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the isolation and quantification of bioactive compounds, including sesquiterpenoids. It offers versatile separation capabilities for a broad range of phytoconstituents iipseries.orgfrontiersin.org. Preparative HPLC is crucial for obtaining larger quantities of pure compounds for research iipseries.orgresearchgate.net.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid chromatographic technique that can be employed for the preparative separation of structurally similar sesquiterpenoids from essential oils, achieving high purity (e.g., over 98% purity for related compounds) frontiersin.orgresearchgate.net. This technique is particularly useful for compounds that are difficult to separate by traditional column chromatography due to their similar polarity researchgate.net.

Supercritical Fluid Chromatography (SFC): SFC, utilizing a supercritical fluid as the mobile phase, is also employed for chiral separations and offers an eco-friendly alternative for purification numberanalytics.com.

These chromatographic methods are often used in sequence or in combination to achieve the desired purity levels for research-grade this compound.

Advanced Spectroscopic Methods in Purity Assessment (e.g., Chiral HPLC for enantiomeric excess)

Chiral HPLC: Chiral HPLC is a widely used chromatographic technique for determining enantiomeric excess. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation numberanalytics.comresearchgate.net. This allows researchers to quantify the proportion of each enantiomer in a sample. Ultra-high-performance liquid chromatography (UHPLC) with adaptable CSPs offers improved selectivity, higher efficiency, and shorter analysis times compared to traditional HPLC researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric excess, often by utilizing chiral derivatizing agents or chiral solvating agents that induce distinct spectroscopic signals for each enantiomer numberanalytics.com. NMR is also essential for the structural elucidation and confirmation of isolated compounds mdpi.comresearchgate.net.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by enantiomers. This technique can be used to determine enantiomeric excess and, in some cases, predict absolute configuration numberanalytics.comresearchgate.netnih.gov.

Mass Spectrometry (MS/MS): While primarily used for identification and structural characterization, MS/MS techniques, particularly when coupled with HPLC (HPLC-MS or HPLC-MS/MS), can contribute to purity assessment by identifying impurities and confirming the molecular weight of the target compound googleapis.com.

These advanced spectroscopic and chromatographic techniques provide comprehensive tools for ensuring the high chemical and enantiomeric purity of this compound required for rigorous research applications.

Process Validation and Quality Control Protocols for Research-Grade this compound

Process validation and robust quality control (QC) protocols are paramount for producing research-grade this compound, ensuring consistency, reliability, and accuracy in experimental outcomes. These protocols involve a series of analytical checks throughout the extraction and purification process.

Analytical Method Validation: Key analytical methods, such as HPLC and GC-MS, used for quantification and purity assessment, undergo rigorous validation. This includes evaluating parameters like linearity, sensitivity (Limit of Detection, LOD; Limit of Quantification, LOQ), precision (repeatability and intermediate precision), and accuracy semanticscholar.orgresearchgate.net. For example, validated HPLC methods for related compounds have shown good linearity (R values between 0.9990 and 0.9998), high sensitivity (LODs 0.1-0.4 µg), and accuracy (99.82-101.4%) semanticscholar.org.

Identification of Marker Compounds: For natural extracts containing this compound, identifying and quantifying marker compounds is crucial for authenticating the plant material and checking the quality of the extract semanticscholar.orgnih.gov. This compound itself can serve as a marker compound for the presence of turmeric in herbal medicines, with reported concentrations in turmeric essential oil ranging from 2.8% to 3% semanticscholar.org.

In-Process Control and Final Product Release: QC protocols involve monitoring various stages of isolation and purification. This includes assessing the quality of raw materials, monitoring intermediate fractions during chromatography, and conducting final purity checks on the isolated this compound. Techniques like GC-MS are used to profile the recovered oil and confirm the presence and concentration of this compound and other components umsha.ac.irmdpi.com. The purity of purified reference compounds, such as this compound, is typically determined by HPLC and GC, often exceeding 95% mdpi.com.

Stability Studies: Given that volatile components like this compound can be thermo- and photo-labile, stability studies are essential to determine appropriate storage conditions and shelf life for research-grade material mdpi.com.

These comprehensive validation and QC measures ensure that the this compound used in research meets stringent quality standards, thereby enhancing the reproducibility and reliability of scientific investigations.

Comparison of Extraction Methods for Yield and Purity Profile in Research

The choice of extraction method significantly impacts the yield and purity profile of this compound obtained from natural sources, primarily Curcuma species rhizomes. Researchers select methods based on desired yield, purity, cost-efficiency, and environmental considerations.

Traditional Extraction Methods:

Hydrodistillation: This common method involves steam distillation of plant material. For Curcuma aromatica rhizomes, hydrodistillation for 4–6 hours at 100°C can yield essential oil ranging from 0.5% to 1.2% (w/w), with this compound typically constituting 5–7% of the total oil . While widely used, it generally offers lower yields and purity compared to more advanced methods researchgate.net.

Solvent Extraction (e.g., Soxhlet, Maceration): These methods use polar or nonpolar solvents (e.g., ethanol, hexane) to recover compounds. Soxhlet extraction with hexane from dried Curcuma longa powder can yield crude oil up to 2.5% (w/w), containing 12–18% this compound . Ethanol is often preferred due to its selectivity for sesquiterpenes and higher extraction yields for related compounds like curcumin frontiersin.orgresearchgate.net. Soxhlet extraction can achieve high yields, but may require longer extraction times and additional steps for residual solvent removal researchgate.netmdpi.com.

Modern Extraction Methods:

Supercritical Fluid Extraction (SFE): SFE, typically using supercritical CO₂, offers an eco-friendly alternative with tunable selectivity. Optimized SFE conditions (e.g., 40–80°C, 25–35 MPa, with ethanol as a cosolvent) can achieve high this compound recovery (up to 3.2%) and purity (95–98%) . SFE extracts generally exhibit superior purity compared to hydrodistillation and solvent extraction . SFE in combination with molecular distillation can further enhance purity, reaching up to 90-97% for turmeric oil components umsha.ac.ir.

Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to enhance extraction efficiency. It can improve yield significantly (e.g., 40% higher yield compared to Soxhlet for related compounds) and reduce extraction time mdpi.com. Optimal UAE conditions for related compounds include specific temperatures, solid-to-solvent ratios, and ultrasonic power mdpi.com.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to faster extraction and potentially higher yields. MAE has been reported to be more environmentally friendly, requiring less heating and having lower extraction costs compared to conventional methods mdpi.com.

Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures with liquid solvents to achieve rapid and efficient extraction. For related compounds, PLE can offer faster extraction times compared to Soxhlet mdpi.com.

The choice of method depends on the specific research goals, available equipment, and the desired balance between yield, purity, and operational efficiency.

Table 1: Comparison of Selected this compound Extraction Methods for Research Applications

| Method | Typical Yield (w/w) | Purity Profile (this compound Content in Extract) | Time (h) | Key Advantages | Key Limitations | Source(s) |

| Hydrodistillation | 0.5–1.2% (essential oil) | 5–7% (of essential oil) | 4–6 | Widely used, relatively simple setup | Lower yield and purity, thermal degradation risk | |

| Solvent Extraction (Hexane) | Up to 2.5% (crude oil) | 12–18% (of crude oil) | 8 | Higher scalability, higher yield than hydrodistillation | Residual solvent removal, increased production costs | |

| Supercritical CO₂ Extraction | Up to 3.2% | 95–98% | 2–4 | High purity, eco-friendly, tunable selectivity | Requires specialized, high-cost equipment | |

| Ultrasound-Assisted Extraction | Improved yield (e.g., 40% vs. Soxhlet) | Enhanced extraction efficiency | Shorter | Faster, improved yield, reduced solvent consumption | May require optimization for specific compounds | mdpi.com |

Chemical Synthesis and Structural Modifications of Alpha-curcumene

Enantioselective Total Synthesis Strategies

Enantioselective total synthesis strategies for alpha-curcumene aim to produce a single enantiomer with high purity, which is crucial given the differing biological activities of its stereoisomers. nih.gov Several approaches have been developed to achieve this:

Iridium-Catalyzed Asymmetric Hydrogenation : A notable method involves the iridium-catalyzed asymmetric hydrogenation of terminal homoallyl sulfones. This approach has successfully yielded γ-chiral sulfones with excellent enantioselectivities, up to 98% enantiomeric excess (ee). This methodology was applied to the total synthesis of (R)-(-)-curcumene, demonstrating its potential for constructing the stereogenic α-methyl aromatic fragment found in many natural products. The synthesis involves α-deprotonation of the γ-chiral sulfone followed by treatment with 2,2-dimethyloxirane and subsequent acid-catalyzed olefin formation. nih.gov

Asymmetric Hydrovinylation : The asymmetric hydrovinylation of styrene derivatives has been employed for the enantioselective synthesis of (R)-alpha-curcumene. This reaction, catalyzed by a palladium complex with an (R)-BINAP ligand, can achieve yields of 82–88% with 95% ee. While scalable to kilogram quantities, the cost of the chiral ligand can be a limiting factor.

Chiral Hydrogenesterification : Stereoselective synthesis of (+)-α-curcumene has been achieved using a chiral hydrogenesterification reaction as a key step, demonstrating high stereoselectivity. researchgate.net

Here's a summary of some enantioselective synthesis strategies:

| Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Overall Yield (%) | Key Features |

| Ir-Catalyzed Asymmetric Hydrogenation | Iridium complex, terminal homoallyl sulfones | Up to 98% | Not specified | Efficient construction of chiral benzylic center, applicable to (R)-(-)-curcumene. nih.gov |

| Asymmetric Hydrovinylation | Pd(OAc)₂ with (R)-BINAP ligand | 95% | 82–88% | Scalable, but ligand cost is a consideration. |

| Asymmetric Grignard Cross-Coupling | Nickel complex of chiral (aminoalkylferrocenyl)phosphine | 66% (optical yield) | 34% | Key C-C bond forming step. capes.gov.br |

| Tandem Peterson Olefination/Hydrogenation | Ir–N,P complex | 95% | 75% | Two-step, highly efficient for (S)-(+)-α-curcumene from simple ketone. rsc.org |

| Chiral Hydrogenesterification | Chiral hydrogenesterification reaction | High stereoselectivity | Not specified | Applicable to (+)-α-curcumene. researchgate.net |

Regioselective and Stereoselective Synthetic Approaches

Controlling both regioselectivity (the orientation of chemical reactions at specific sites) and stereoselectivity (the control of relative or absolute configuration) is paramount in the synthesis of complex natural products like this compound. rsc.orgresearchgate.net

Lithium Reagent Addition and Selective Reduction : A facile total synthesis of racemic (±)-curcumene has been achieved using bromobenzene derivatives as starting materials. Key steps include halogen-lithium exchange followed by the addition of isoprenylacetone and subsequent reduction of the resulting carbinols. The combination of lithium reagent addition and selective reduction by BF₃·Et₂O/Et₃SiH contributes to the regioselectivity of the pathway. This method allows for the accumulation of large quantities of curcumene. mdpi.com

Asymmetric Organocatalysis : Asymmetric organocatalysis methods, particularly those involving chiral secondary amines, have emerged as powerful tools for constructing highly enantioenriched structural skeletons. These methods have been applied in the total synthesis of various natural products, including some bisabolane sesquiterpenes related to curcumene, by achieving 1,4-selective additions with excellent enantioselectivity. mdpi.com

Development of Synthetic Precursors and Intermediates

The development of efficient synthetic precursors and intermediates is critical for streamlining the synthesis of this compound.

Homoallylic Alcohols and Sulfones : In the iridium-catalyzed asymmetric hydrogenation route, homoallylic sulfones serve as key intermediates. These are prepared from homoallylic alcohols, which are readily accessible through the Lewis acid isomerization of oxetanes. The transformation of homoallylic alcohols into sulfones is crucial, as it allows for the installation of the benzylic stereogenic center with high enantioselectivity. nih.gov

β-Hydroxy Silanes : For the synthesis of (S)-(+)-α-curcumene, β-hydroxy silanes act as important intermediates. These are formed by treating a simple ketone with a Peterson reagent. Their subsequent asymmetric hydrogenation directly yields the target natural product. rsc.org

Common Precursors in Bisabolane Synthesis : In some asymmetric total syntheses of bisabolane sesquiterpenes, a common precursor, such as a 1,4-selective product obtained from the asymmetric conjugate addition of α,β-unsaturated aldehydes, can be transformed into multiple sesquiterpenes, including curcumene, through a short sequence of steps. mdpi.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization strategies are employed to modify the structure of this compound, enabling Structure-Activity Relationship (SAR) studies to understand how structural changes impact its biological activities and molecular interactions.

Rational design of this compound analogues involves targeted modifications to specific parts of the molecule to enhance or alter its properties. This often includes:

Oxidation : this compound can undergo oxidation to form various oxygenated derivatives. These modifications can introduce hydroxyl, carbonyl, or carboxyl groups, potentially altering polarity, hydrogen bonding capabilities, and reactivity.

Reduction : Reduction reactions can convert this compound into more saturated compounds. This might involve the reduction of the double bond or the aromatic ring, influencing the molecule's flexibility and lipophilicity.

Substitution : Substitution reactions involve replacing hydrogen atoms with other functional groups. This can include halogenation, alkylation, or the introduction of other aromatic or heterocyclic moieties, which can modify steric bulk, electronic properties, and binding affinities.

Modifications to the Alkene Moiety : The double bond in the heptene chain is another site for derivatization, allowing for changes in saturation, geometry, or the introduction of new functional groups via addition reactions.

Structural modifications of this compound can significantly impact its molecular interactions, thereby influencing its biological activities.

Modulation of Inflammatory Pathways : this compound is known to modulate inflammatory pathways by inhibiting the activity of certain enzymes and signaling molecules involved in inflammation. Analogues with modified functional groups might exhibit altered binding affinities to these enzymes (e.g., COX, LOX) or signaling proteins (e.g., NF-κB components), leading to enhanced or diminished anti-inflammatory effects.

Antioxidant Activity : The compound exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes. Modifications that alter the electron-donating or electron-withdrawing properties of the molecule, particularly around the aromatic ring or conjugated systems, can influence its ability to neutralize reactive oxygen species. For example, introducing hydroxyl groups might enhance radical scavenging.

Apoptosis Induction in Cancer Cells : this compound has been shown to induce apoptosis in cancer cells. Structural changes can affect its ability to interact with cellular targets involved in apoptotic pathways, such as pro-apoptotic or anti-apoptotic proteins, or its uptake and accumulation within cancer cells.

Lipophilicity and Pharmacokinetics : Modifications can alter the lipophilicity (logP) of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, increasing polarity might reduce membrane permeability, while increasing lipophilicity could enhance it, impacting bioavailability and tissue distribution.

Mechanistic Investigations of Biological Activities of Alpha-curcumene Pre-clinical Focus

Anti-Inflammatory Modulatory Mechanisms

Alpha-curcumene exhibits potent anti-inflammatory effects through multiple molecular mechanisms, primarily involving the inhibition of pro-inflammatory signaling pathways and the modulation of inflammatory enzyme activities.

Research indicates that this compound can modulate key signaling pathways involved in inflammation. Specifically, it has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines like TNF-α, IL-1β, and IL-6, as well as inducible enzymes such as iNOS and COX-2. nih.govnih.govcabidigitallibrary.orgfrontiersin.org By inhibiting NF-κB activation, this compound can effectively reduce the production of these inflammatory mediators, thereby mitigating the inflammatory cascade. nih.govnih.gov

This compound is believed to exert its anti-inflammatory effects, in part, by inhibiting the activity of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. researchgate.netwikipedia.org Lipoxygenases, particularly 5-lipoxygenase (5-LOX), are enzymes responsible for the production of leukotrienes, another class of inflammatory mediators. cabidigitallibrary.orgepa.govpharmascigroup.us

While specific direct inhibition data for this compound on COX-2 and LOX are still emerging, related compounds like curcumin have been extensively documented to suppress the expression and activity of COX-2 and LOX, often through the downregulation of NF-κB activation. nih.govcabidigitallibrary.orgfishersci.nonih.gov The ability of this compound to inhibit these enzymes suggests a direct or indirect mechanism that curtails the production of pro-inflammatory eicosanoids.

Pre-clinical studies in cellular and animal models have provided evidence for the anti-inflammatory activity of this compound. In cellular models, this compound has been shown to inhibit NF-κB signaling, suggesting its potential for treating chronic inflammation. For instance, studies on human ovarian cancer cells (SiHa) indicated that this compound could induce apoptosis, which is often linked to the modulation of inflammatory and stress pathways.

In animal models, while specific studies directly on this compound's anti-inflammatory effects are not as widely reported as for the broader Curcuma longa extracts or curcumin, the essential oil of Curcuma longa, which contains this compound, has demonstrated anti-inflammatory activity in various animal models, including those for acute and chronic inflammation. researchgate.net For example, extracts from C. longa have been shown to reduce inflammation in carrageenan-induced paw edema in rats and cotton pellet-induced granuloma models. researchgate.net These findings suggest that this compound likely contributes to the observed anti-inflammatory effects of these extracts in in vivo settings.

Modulation of Inflammatory Enzyme Activities (e.g., COX-2, Lipoxygenase)

Antioxidant System Modulation

This compound also exhibits significant antioxidant capabilities, acting through direct radical scavenging and by inducing endogenous antioxidant enzyme systems.

This compound possesses direct radical scavenging capabilities, which are crucial for neutralizing harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). While specific detailed chemical assay data for this compound are not extensively available in the immediate search results, many terpenes and natural compounds exhibit this property. mdpi.com For instance, its structural relative, curcumin, is known to scavenge ROS and RNS due to the activity of its hydroxyl or CH2 groups. researchgate.net The ability to directly scavenge radicals contributes to the compound's protective effects against oxidative damage in cells.

Beyond direct scavenging, this compound may also enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cells. Endogenous antioxidant enzymes, such as Superoxide Dismutase (SOD) and Catalase (CAT), play vital roles in the cellular defense against oxidative stress. SOD converts superoxide radicals into hydrogen peroxide, while CAT further breaks down hydrogen peroxide into water and oxygen. accscience.comwikipedia.orgcore.ac.uk

Antimicrobial Efficacy and Mechanisms of Action

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

This compound exhibits notable antibacterial effects against various pathogens. lipidmaps.org Research indicates its ability to inhibit the growth of several bacterial strains, including both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. lipidmaps.org

A study evaluating this compound isolated from Senecio selloi demonstrated its activity against all tested bacterial species at a concentration of 13 mg/mL. Notably, it showed equal effectiveness against both Gram-positive and Gram-negative microorganisms, a significant finding given the typical higher resistance of Gram-negative bacteria to essential oil constituents. This efficacy was particularly relevant for Pseudomonas aeruginosa, a Gram-negative bacterium known for its resistance to conventional antibiotics. citeab.com this compound also displayed activity against clinical strains of E. coli, S. aureus, P. aeruginosa, and Salmonella enterica. citeab.com

Furthermore, this compound, identified as a major component (16.17%) in the essential oil of Guarea kunthiana, contributed to its antimicrobial efficacy. This essential oil was effective against most tested microorganisms, with the exception of E. coli and Klebsiella pneumoniae. Generally, Gram-positive bacteria demonstrated greater susceptibility to the action of this essential oil compared to Gram-negative bacteria. micropspbgmu.ru Minimum Inhibitory Concentration (MIC) values for Gram-positive bacteria ranged from 13.6 to 3500 µg/mL, with Minimum Bactericidal Concentration (MBC) values from 54.6 to 3500 µg/mL. For the tested Gram-negative bacteria, both MIC and MBC values were reported at 7000 µg/mL. micropspbgmu.ru

Table 1: Antibacterial Activity of this compound in Pre-clinical Studies

| Source | Bacterial Strain | Gram Stain | Concentration/MIC/MBC | Key Findings |

| lipidmaps.org | Staphylococcus aureus | Gram-Positive | Not specified | Inhibits growth |

| lipidmaps.org | Escherichia coli | Gram-Negative | Not specified | Inhibits growth |

| citeab.com | Staphylococcus aureus | Gram-Positive | 13 mg/mL (active) | Equally effective as against Gram-negative |

| citeab.com | Escherichia coli | Gram-Negative | 13 mg/mL (active) | Equally effective as against Gram-positive |

| citeab.com | Pseudomonas aeruginosa | Gram-Negative | 13 mg/mL (active) | Significant activity, equally effective against Gram-positive |

| citeab.com | Salmonella enterica | Gram-Negative | Not specified | Activity against clinical strains |

| micropspbgmu.ru | Gram-positive bacteria (general) | Gram-Positive | MIC: 13.6-3500 µg/mL; MBC: 54.6-3500 µg/mL | Generally more susceptible than Gram-negative |

| micropspbgmu.ru | Gram-negative bacteria (general) | Gram-Negative | MIC: 7000 µg/mL; MBC: 7000 µg/mL | Generally less susceptible than Gram-positive |

| micropspbgmu.ru | Escherichia coli | Gram-Negative | Resistant to Guarea kunthiana EO (containing this compound) | - |

| micropspbgmu.ru | Klebsiella pneumoniae | Gram-Negative | Resistant to Guarea kunthiana EO (containing this compound) | - |

Antifungal Properties

Pre-clinical investigations have also explored the antifungal properties of this compound. Its activity against yeasts has been assessed using methods such as microdilution. citeab.com The strongest antifungal effect was observed against Saccharomyces cerevisiae, with estimated MIC and Minimum Fungicidal Concentration (MFC) values of 0.8 mg/mL. citeab.com When present in Guarea kunthiana essential oil, this compound contributed to activity against Candida albicans, showing MIC values of 1750 µg/mL and MBC values of 3500 µg/mL. micropspbgmu.ru

Table 2: Antifungal Activity of this compound in Pre-clinical Studies

| Source | Fungal Strain | Concentration/MIC/MFC/MBC | Key Findings |

| citeab.com | Saccharomyces cerevisiae | MIC: 0.8 mg/mL; MFC: 0.8 mg/mL | Strongest effect observed |

| micropspbgmu.ru | Candida albicans | MIC: 1750 µg/mL; MBC: 3500 µg/mL | Activity observed as component of Guarea kunthiana EO |

Synergistic Effects with Established Antimicrobial Agents in Co-administration Studies

While the broader literature on natural compounds, particularly curcumin, discusses synergistic effects with established antimicrobial agents, specific pre-clinical data focusing solely on this compound in co-administration studies with established antimicrobial agents is limited within the provided search results. Some sources mention this compound as a component of essential oils with antimicrobial activity, but direct evidence of its isolated synergistic effects in this context is not explicitly detailed.

Mechanisms of Membrane Disruption and Metabolic Interference in Microbial Cells

The antimicrobial activity of this compound is believed to involve the disruption of bacterial cell membranes and interference with crucial metabolic processes. lipidmaps.org Due to its pronounced hydrophobicity, this compound, like other sesquiterpenoids, interacts with the cell membranes of microbial species, leading to their disruption. citeab.com

General mechanisms observed for essential oils, which frequently contain this compound, include a multi-phase antimicrobial action. This involves an initial attack on the bacterial wall, resulting in increased permeability and the subsequent loss of vital cellular constituents. Following this, there can be an acidification of the cell's interior, which impedes the production of cellular energy and the synthesis of structural components. Ultimately, this can lead to the destruction of the genetic material, culminating in bacterial cell death. wikipedia.org Similarly, extracts containing this compound, such as turmeric extract, exert their antibacterial effects through various mechanisms including cell wall degradation, disruption of the cytoplasmic membrane, leakage of cellular components, alterations in DNA and RNA synthesis, interference with electron transport, and inhibition of nutrient uptake. uni-freiburg.de

Immunomodulatory Effects and Cellular Signaling Pathways in Immune Cell Models

This compound possesses anti-inflammatory effects and can modulate inflammatory pathways. lipidmaps.org Pre-clinical investigations suggest that "curcumene" (often referring to this compound in this context) can inhibit the activation of nuclear factor-kappa B (NF-κB) and its downstream signaling. This inhibition leads to a reduction in inflammatory stress and the expression of pro-inflammatory cytokines, particularly from adipose tissue. biorxiv.org This indicates a potential role for this compound in modulating inflammatory responses by influencing key cellular signaling pathways. biorxiv.org

Neurobiological Interactions and Pre-clinical Explorations (e.g., neuroinflammation, neuroprotection)

Research has explored the neuroprotective effects of this compound in pre-clinical models of neurodegeneration. lipidmaps.org Studies have shown that it can reduce markers associated with oxidative stress and improve cognitive function in animal models subjected to induced oxidative damage. lipidmaps.org These findings suggest that this compound has the potential to modulate neurodegeneration. biorxiv.org

Other Investigational Biological Activities in Pre-clinical Models

Beyond its antimicrobial, immunomodulatory, and neurobiological effects, this compound has demonstrated other significant investigational biological activities in pre-clinical models. It has been shown to induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells. lipidmaps.orgciteab.com This apoptotic effect is mediated through mitochondrial pathways, involving the release of cytochrome c and the subsequent activation of caspase-3. lipidmaps.org Additionally, this compound has been observed to significantly inhibit the migration and invasion of MDA-MB-231 breast cancer cells by suppressing matrix metalloproteinase-9 (MMP-9). citeab.com

This compound also exhibits potent antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. lipidmaps.org Furthermore, it has been reported to possess anti-proliferative activity. Its broader potential includes the modulation of conditions such as diabetes. biorxiv.org

Pre-clinical Metabolic Fate and Biotransformation Studies of Alpha-curcumene

In Vitro Metabolic Pathways in Hepatic and Intestinal Systems

Direct, comprehensive in vitro studies specifically elucidating the metabolic pathways of isolated alpha-curcumene in hepatic and intestinal systems are scarce. Research often investigates the metabolic effects of whole Curcuma extracts, which contain this compound alongside numerous other compounds.

However, it has been suggested that major compounds present in Curcuma xanthorrhiza, including this compound, xanthorrhizol, and champene, may be primarily metabolized by cytochrome P450 (CYP) enzymes such as CYP3A4/A5 and CYP2C9, as well as UDP-glucuronosyltransferase (UGT) enzymes tandfonline.com. This inference is drawn from studies on the potential for herb-drug interactions involving the Curcuma xanthorrhiza extract, rather than direct metabolic profiling of this compound itself.

In Vivo Metabolic Profiling in Animal Models

Similar to in vitro investigations, specific in vivo metabolic profiling studies dedicated to this compound in animal models are not extensively documented. The available evidence often stems from research on Curcuma extracts.

A study investigating the influence of Curcuma xanthorrhiza extract on the pharmacokinetics of warfarin in rats provides indirect insights. Warfarin is known to be metabolized predominantly by CYP2C9 and CYP3A4 tandfonline.com. The study indicated that co-administration of a higher dose of Curcuma xanthorrhiza extract significantly increased the systemic exposure (area under the curve, AUC) of warfarin in rats tandfonline.com. While this suggests an influence on the metabolism of warfarin by the extract, the specific contribution of this compound to this effect or its own in vivo metabolic profile remains to be fully elucidated tandfonline.com.

Influence on Xenobiotic Metabolism Pathways and Drug Interactions

The influence of this compound on xenobiotic metabolism pathways and its potential for drug interactions is largely inferred from studies on Curcuma extracts. Direct research on the isolated compound's modulatory effects on drug-metabolizing enzymes is limited.

As mentioned, compounds within Curcuma xanthorrhiza extract, including this compound, are considered to have the potential to cause significant herb-drug interactions, primarily through their metabolism by or influence on CYP3A4/A5, CYP2C9, and UGT enzymes tandfonline.com. The observed increase in warfarin's systemic exposure when co-administered with Curcuma xanthorrhiza extract in rats implies that components of the extract, potentially including this compound, may affect the activity of CYP2C9 and CYP3A4 tandfonline.com. However, the precise mechanism (e.g., inhibition or induction) and the specific role of this compound in these interactions require further dedicated investigation.

Ecological and Biological Roles of Alpha-curcumene

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

Alpha-curcumene is an important component of plant defense strategies, acting against both herbivorous insects and microbial pathogens. Plants have evolved sophisticated mechanisms, including the production of specialized secondary metabolites like this compound, to protect themselves from various biotic stresses. nih.govnih.gov

Against Herbivores: this compound functions as a direct defense mechanism by exhibiting repellent activity against insect pests. For instance, studies on wild tomato species have identified this compound, along with other terpenes such as zingiberene, p-cymene, alpha-terpinene, and alpha-phellandrene, as compounds that strongly repel whiteflies (Bemisia tabaci). nih.govmdpi.comoup.com These terpenes can elicit responses from insect antennae, indicating their role in influencing insect host plant selection behavior. oup.com The emission of such volatile compounds can be significantly increased in response to biotic stresses like herbivory. scielo.org.pe In lychee plants (Litchi chinensis), ar-curcumene (this compound) has been found to play an important role in distinguishing between infested and uninfested plant tissues, suggesting its involvement in plant-mite interactions. nih.gov

The repellent effects of these terpenes are summarized in the table below:

| Terpene | Repellent Effect Against Bemisia tabaci | Source |

| Zingiberene | Strongest effect in free-choice bioassays | oup.com |

| This compound | Strongest effect in free-choice bioassays | oup.com |

| p-Cymene | Strongest effect in free-choice bioassays | oup.com |

| Alpha-Terpinene | Strongest effect in free-choice bioassays | oup.com |

| Alpha-Phellandrene | Strongest effect in free-choice bioassays | oup.com |

Against Pathogens: this compound also possesses antimicrobial properties, contributing to plant defense against various microbial threats. Research indicates that fungal strains are often more sensitive to this compound than bacterial ones. cabidigitallibrary.org This sesquiterpene has shown effectiveness against a range of bacteria and fungi. notulaebotanicae.ro A notable example includes its emission by the fungus Aspergillus nov., which has been shown to completely inhibit the phytopathogen Penicillium digitatum and provide protection for post-harvest oranges against mold formation, demonstrating a significant reduction in mold. mdpi.com

The antimicrobial activity of this compound is highlighted in the following table:

| Target Microorganism | Effect | Source |

| Fungal strains | More sensitive to this compound than bacterial ones | cabidigitallibrary.org |

| Penicillium digitatum | Complete inhibition (when emitted by Aspergillus nov.) | mdpi.com |

| Post-harvest oranges (mold) | Reduction of 77% in mold formation (due to Aspergillus nov. emission) | mdpi.com |

Inter-organismal Chemical Communication in Ecosystems

Volatile organic compounds (VOCs), including this compound, are pivotal in mediating chemical communication between plants and other organisms within an ecosystem. These chemical signals facilitate complex interactions that are crucial for ecological balance. scielo.org.penih.govresearchgate.net

Plants utilize these volatile substances to communicate with their surrounding biotic community, triggering both direct and indirect defense responses. nih.gov As a component of Herbivore-Induced Plant Volatiles (HIPVs), this compound serves as a chemical signal that can attract the natural enemies of herbivores, such as parasitoids and predators. This indirect defense mechanism helps to mitigate herbivorous insect damage and enhances plant survival. nih.govnih.govfrontiersin.org Beyond attracting natural enemies, these chemical signals can also bolster the defense capabilities of neighboring plants, effectively priming them for potential attacks. scielo.org.penih.gov this compound, alongside zingiberene and beta-sesquiphellandrene, has also been identified as a component necessary for the attractiveness of certain insect sex pheromones, further underscoring its role in inter-organismal communication. scielo.br

Chemoecological Significance in Plant-Environment Interactions

The production of phytochemicals like this compound acts as a signaling mechanism for plants, enabling them to defend against pathogens and repel herbivores, which is crucial for their competitiveness and survival under environmental stress conditions. nih.govresearchgate.net The chemical diversity observed in plant volatiles, which includes compounds like this compound, is a vital aspect of natural products. This diversity is crucial for understanding ecological niches and the adaptive strategies of plants. researchgate.netmdpi.com The specific composition of plant volatiles is highly variable, reflecting the dynamic responses of plants to a multitude of biotic and abiotic factors in their environment. nih.gov

Future Research Directions and Emerging Paradigms in Alpha-curcumene Research

Elucidation of Novel Molecular Targets and Pathways

Future research on alpha-curcumene aims to comprehensively elucidate its specific molecular targets and the intricate signaling pathways it modulates within biological systems. While this compound has been reported to induce apoptosis in certain cancer cell lines, such as SiHa cervical cancer cells, via the mitochondrial cytochrome c pathway, a broader understanding of its cellular interactions is still needed. nih.gov Investigations should extend to identifying other enzymes, transcription factors, receptors, and adhesion proteins that directly or indirectly interact with this compound. nih.gov Given its co-occurrence with other bioactive compounds in turmeric, exploring potential synergistic or antagonistic effects with these phytochemicals could reveal novel, complex pathways influenced by this compound. Furthermore, recent in silico studies have identified this compound as a promising candidate with high binding affinity for the acetylcholinesterase (AChE) enzyme, suggesting its potential relevance in neurodegenerative conditions like Alzheimer's disease. metabolomicsworkbench.org This finding necessitates further in vitro and in vivo studies to validate its inhibitory potential and explore the downstream neurological pathways affected. metabolomicsworkbench.org

Development of Advanced Delivery Systems for Enhanced Research Efficacy

A significant challenge in the research and potential therapeutic application of natural compounds like this compound is their often-limited solubility, rapid metabolism, and poor bioavailability. nih.govthegoodscentscompany.comnih.gov To overcome these hurdles and enhance research efficacy, the development of advanced delivery systems is paramount. Future research should prioritize innovative approaches such as nanoparticles, liposomes, microemulsions, solid lipid nanoparticles, and nanomicelle gels. nih.govthegoodscentscompany.comnih.gov These systems can improve the stability, dissolution characteristics, and targeted delivery of this compound, allowing for more precise and effective investigation of its biological activities in various experimental models. Specifically, developing targeted delivery systems that can transport this compound to particular tissues or intracellular compartments would be crucial for dissecting its exact mechanisms of action and validating its therapeutic potential in a more controlled manner.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of advanced omics technologies, including metabolomics and proteomics, represents a powerful future direction for this compound research. Omics approaches offer a holistic view of biological systems by characterizing and quantifying large sets of biological molecules. wikipedia.orgnih.govuni.lu

Metabolomics: By analyzing the complete set of small-molecule metabolites within a biological sample, metabolomics can reveal profound insights into metabolic changes induced by this compound. wikipedia.orgnih.gov This can lead to the discovery of novel biomarkers of its activity and a deeper understanding of its metabolic fate within organisms.

Proteomics: Focusing on the comprehensive analysis of proteins, their structures, and functions, proteomics can identify proteins whose expression levels or post-translational modifications are altered in response to this compound. wikipedia.orgnih.gov This will help pinpoint specific protein targets and the broader cellular functions and pathways influenced by the compound.

The synergistic application of these multi-omics strategies will enable researchers to uncover complex signaling networks and key molecular targets modulated by this compound, moving towards a more global and systemic understanding of its effects and aiding in the identification of novel therapeutic targets. nih.gov

Exploration of this compound in Synthetic Biology and Biotechnology for Sustainable Production

The traditional extraction of natural compounds from plant sources can be resource-intensive and often involves multi-step isolation and purification processes. plos.org Synthetic biology and biotechnology offer a promising avenue for the sustainable and cost-effective production of this compound. Future research should focus on engineering microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, to biosynthesize this compound. plos.orgnih.gov This involves designing non-natural biosynthetic pathways, assembling modular genetic components, and employing metabolic engineering strategies to optimize the yield and purity of the compound. nih.govnih.gov Advances in synthetic biology tools, including CRISPR/Cas9 gene editing technology, facilitate the precise modification of microbial genomes to enhance production efficiency. nih.govnih.gov This shift towards biotechnological production aligns with global efforts to transition to a bioeconomy, offering a more environmentally friendly and scalable alternative to conventional plant extraction methods. plos.orgnih.govnih.gov

Addressing Research Gaps and Challenges in Mechanistic Understanding

Despite growing interest, a significant research gap persists in the comprehensive mechanistic understanding of this compound, particularly when compared to its more extensively studied counterpart, curcumin. chem960.com A primary challenge lies in the limited number of studies that focus exclusively on this compound, as it is often investigated as part of complex plant extracts or overshadowed by curcumin. Future research must move beyond broad observations to detailed investigations of its precise molecular interactions, dose-response relationships, and the specific cellular signaling cascades it impacts. The chirality of this compound, which can exist in different optically active forms, presents another important consideration, as the biological activities of these enantiomers may vary significantly. uni.lu Therefore, future studies should investigate the individual activities of these chiral forms. Furthermore, there is a notable lack of extensive in vivo and clinical data specifically for this compound. metabolomicsworkbench.orgchem960.com Prioritizing well-designed in vivo studies and, eventually, targeted clinical trials will be essential to validate its potential biological activities and to characterize its pharmacokinetics and pharmacodynamics in living systems. Establishing clear structure-activity relationships for this compound and its potential derivatives will also be crucial for guiding future rational drug design and development efforts.

Q & A

Q. What quality control measures ensure batch-to-batch consistency in this compound isolation for preclinical studies?

- Methodology : Implement ISO 17025-compliant protocols for raw material authentication (DNA barcoding of plant sources) and process validation. Monitor critical quality attributes (CQAs) like enantiomeric excess (via chiral HPLC) and residual solvents (HS-GC). Use statistical process control (SPC) charts for continuous improvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.